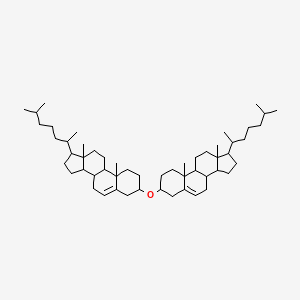

Cholesteryl ether

Description

Structure

2D Structure

Properties

CAS No. |

2469-23-0 |

|---|---|

Molecular Formula |

C54H90O |

Molecular Weight |

755.3 g/mol |

IUPAC Name |

3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C54H90O/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)55-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3 |

InChI Key |

ZFGOPJASRDDARH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |

Origin of Product |

United States |

Biological Roles and Cellular Functions of Cholesteryl Ethers and Ether Lipids in Cellular Models

Contributions to Membrane Structure, Fluidity, and Dynamics

The integration of cholesteryl ethers and other ether lipids into the lipid bilayer profoundly affects the physical state of the membrane. The replacement of the more common ester linkage with a chemically more stable ether bond alters intermolecular interactions, leading to changes in lipid packing, membrane thickness, and permeability.

Integration into Lipid Bilayers and Impact on Lipid Packing

The ether linkage in lipids, including cholesteryl ethers, influences how these molecules arrange themselves within the lipid bilayer. The absence of a carbonyl group at the sn-1 position, which is present in ester-linked lipids, allows for closer packing of the hydrocarbon chains. oup.com This tighter packing can lead to an increase in the order of the lipid bilayer. pnas.org In ether phospholipids (B1166683), this tighter packing results in decreased membrane fluidity and increased rigidity. oup.com

Molecular dynamics simulations have shown that in membranes containing ether lipids, cholesterol tends to position itself closer to the bilayer surface. nih.govacs.org This is because cholesterol primarily forms hydrogen bonds with the phosphate (B84403) oxygen of the ether lipid headgroup, whereas in ester-linked lipid membranes, it interacts with the backbone ester carbonyls. nih.govacs.org This altered positioning of cholesterol can lead to anisotropic chain packing, causing the cholesterol molecule to tilt within the membrane. nih.govacs.org While these studies focus on ether phospholipids, similar principles of altered hydrogen bonding and packing would apply to cholesteryl ethers, suggesting they would also influence the orientation and packing of surrounding lipids.

| Lipid Feature | Impact on Lipid Bilayer | Reference |

|---|---|---|

| Ether Linkage | Allows for closer packing of hydrocarbon chains. | oup.com |

| Absence of Carbonyl Group | Leads to increased order in the lipid bilayer. | pnas.org |

| Cholesterol in Ether Lipid Membranes | Positions closer to the bilayer surface and may tilt. | nih.govacs.org |

Modulation of Membrane Permeability, Thickness, and Curvature

The altered packing of lipids induced by ether linkages has a direct consequence on the barrier function of the membrane. Generally, cholesterol is known to decrease the permeability of lipid bilayers to small molecules. pnas.orgbiorxiv.org Studies comparing diester and diether phosphatidylcholine bilayers have shown that cholesterol reduces the permeability to carboxyfluorescein in both types of membranes, suggesting no highly specific requirement for the ester or ether linkage for this function of cholesterol. nih.gov However, the inherent differences in packing between ether and ester lipids can influence the baseline permeability. For instance, bilayers of dihexadecylphosphatidylcholine (DHPC), an ether-linked lipid, were found to be slightly less permeable to water compared to their ester-linked counterpart, dipalmitoylphosphatidylcholine (DPPC). cmu.edu

Cholesterol is a key regulator of membrane thickness, generally increasing it by promoting a more ordered state of the lipid acyl chains. quora.comnih.gov Biophysical studies have indicated that the presence of ether lipids can also influence membrane thickness. nih.gov The tighter packing associated with ether lipids can contribute to a thicker and more rigid membrane structure. oup.com

Furthermore, ether lipids have a propensity to form non-lamellar, inverted hexagonal structures in model membranes, which suggests a role in promoting membrane curvature. nih.gov Cholesterol itself also modulates membrane curvature. nih.gov The interplay between ether lipids and cholesterol can, therefore, be crucial in cellular processes that involve significant membrane bending, such as membrane fusion and fission. nih.govnih.gov

| Membrane Property | Effect of Ether Lipids/Cholesteryl Ethers | Reference |

|---|---|---|

| Permeability | Generally decreased, similar to cholesterol's effect in ester lipid membranes. | nih.govcmu.edu |

| Thickness | Can be increased due to tighter lipid packing. | oup.comnih.gov |

| Curvature | Promotes the formation of curved, non-lamellar structures. | nih.govnih.gov |

Interactions with Integral Membrane Proteins and Membrane-Associated Proteins

The physical state of the lipid bilayer, which is influenced by its lipid composition, has a significant impact on the function of membrane proteins. nih.gov The changes in membrane fluidity, thickness, and curvature induced by cholesteryl ethers and other ether lipids can modulate the activity of integral and membrane-associated proteins. Cholesterol is known to interact directly with specific amino acid motifs in membrane proteins, such as the cholesterol recognition/interaction amino acid consensus (CRAC) domain. nih.govfrontiersin.org

The altered positioning of cholesterol in ether lipid-rich domains could affect these interactions. nih.govacs.org By modifying the lipid environment surrounding membrane proteins, cholesteryl ethers can influence protein conformation, oligomerization, and function. This is a critical aspect of how the lipid composition of a membrane can regulate cellular processes.

Differential Effects of Cholesterol on Ether and Ester Lipid Membrane Interphases

The primary difference between ether and ester lipids lies in the linkage of the hydrocarbon chain to the glycerol (B35011) backbone. This seemingly small chemical change leads to significant differences in the hydration properties of the membrane interphase. nih.gov Molecular dynamics simulations and fluorescence spectroscopy have revealed that cholesterol's effect on water distribution is different in ether and ester phospholipid membranes. nih.gov In ether lipid membranes, cholesterol appears to act as an additional hydration center. nih.gov

As mentioned earlier, the hydrogen bonding pattern of cholesterol differs between ether and ester lipid bilayers. nih.govacs.org In ether lipid membranes, cholesterol's hydroxyl group preferentially interacts with the phosphate oxygen, leading to a more superficial location of cholesterol within the bilayer. nih.govacs.org This is in contrast to ester lipid membranes where the interaction occurs with the carbonyl oxygen of the fatty acid chain. nih.govacs.org This differential interaction and positioning can have implications for the accessibility of cholesterol for transport and its involvement in cellular signaling. nih.gov

Involvement in Lipid Raft Organization and Cellular Signaling Platforms

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and specific proteins. These platforms are crucial for cellular signaling and membrane trafficking. Ether lipids, including by extension cholesteryl ethers, are important components in the organization and stability of these domains.

Stabilization and Organization of Cholesterol-Rich Membrane Microdomains

Ether lipids are known to be enriched in lipid raft microdomains. oup.com Their ability to pack tightly with cholesterol contributes to the formation of the liquid-ordered (lo) phase that characterizes these rafts. pnas.org The presence of ether lipids enhances the stability of these cholesterol-rich domains. oup.comnih.gov The unique interactions between cholesterol and ether lipids, such as the altered hydrogen bonding and closer packing, are fundamental to the assembly and integrity of lipid rafts. oup.comnih.govacs.org

These stabilized microdomains serve as platforms for the concentration of signaling proteins, facilitating efficient signal transduction. nih.gov The antitumor ether lipid edelfosine, for example, exerts its apoptotic effect by accumulating in lipid rafts and reorganizing signaling molecules within these domains. nih.gov This highlights the critical role of ether lipids in the structure and function of these important cellular signaling hubs. The specific contribution of cholesteryl ethers to the fine-tuning of lipid raft properties is an area of ongoing research.

Facilitation of Signaling Complex Assembly and Activation.

Ether lipids, including cholesteryl ethers, play a significant role in the organization and stability of lipid raft microdomains. nih.govnih.gov These cholesterol-rich membrane regions are crucial for cellular signaling. nih.govnih.gov By altering the physical properties of the cell membrane, ether lipids facilitate the assembly of signaling complexes. The absence of a carbonyl oxygen at the sn-1 position in ether lipids allows for stronger intermolecular hydrogen bonding between headgroups, which contributes to the unique structural characteristics of membranes containing these lipids. nih.gov

The integration of ether-linked alkyl chains into phospholipids influences membrane dynamics, which is a key factor in the formation of functional signaling platforms. nih.gov While direct evidence for cholesteryl ethers specifically assembling signaling complexes is an area of ongoing research, the broader class of ether lipids is known to impact cellular signaling. nih.gov Synthetic ether lipid analogs have been shown to disrupt membrane structure and act as inhibitors of enzymes within signal transmission pathways, such as protein kinase C and phospholipase C, highlighting their potential to modulate signaling events. wikipedia.org

Regulation of Receptor Localization and Activity within Rafts.

The localization of receptors within lipid rafts is a critical aspect of signal transduction, and ether lipids are instrumental in this process. nih.govnih.gov These specialized membrane microdomains, enriched in cholesterol and sphingolipids, serve as platforms for the assembly and localization of signaling molecules, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). creative-proteomics.comyoutube.com The presence of ether lipids within these rafts influences their stability and dynamics, thereby affecting the recruitment and activation of membrane-associated proteins. nih.govcreative-proteomics.com

For instance, the epidermal growth factor (EGF) receptor, a type I transmembrane protein, is enriched in lipid rafts. nih.gov The disruption of these rafts through cholesterol depletion enhances both the ligand-binding and tyrosine kinase activity of the EGF receptor, indicating that raft localization modulates its function. nih.gov While all lipid rafts are enriched in cholesterol, those containing the EGF receptor have a distinct lipid composition, suggesting a specific role for certain lipid species in receptor regulation. nih.gov The interaction of cholesteryl esters with raft-associated proteins, including GPCRs and RTKs, regulates their partitioning into these microdomains and modulates their signaling activity. creative-proteomics.com Although direct studies on cholesteryl ethers are less common, their structural similarity to other raft-associated lipids suggests a comparable role in influencing receptor localization and function.

Functions in Intracellular Lipid Storage and Transport Homeostasis

Formation and Dynamics of Cytoplasmic Lipid Droplets as Neutral Lipid Reservoirs.

Cytoplasmic lipid droplets are dynamic intracellular organelles that serve as reservoirs for neutral lipids, primarily triglycerides and sterol esters. creative-proteomics.com Cholesteryl esters, formed from the esterification of cholesterol, are stored within the hydrophobic core of these droplets. creative-proteomics.com This process is a key aspect of cellular lipid metabolism, preventing the toxic accumulation of free cholesterol. creative-proteomics.com The biogenesis of lipid droplets originates in the endoplasmic reticulum (ER), where enzymes such as acyl-CoA:cholesterol acyltransferases (ACATs) catalyze the formation of cholesteryl esters. creative-proteomics.com

Ether lipids have been linked to the facilitation of lipid droplet formation. frontiersin.org Studies on Chinese Hamster Ovary (CHO) cells suggest a role for ether lipids in their metabolism, where precursors for these lipids may be transferred to lipid droplets through direct interaction with peroxisomes. nih.gov While lipid droplets are often viewed as storage depots, they are highly dynamic, associating with most other cellular organelles through membrane contact sites. researchgate.net This interaction allows them to act as hubs for lipid management, integrating metabolic signals and lipid fluxes. researchgate.net The protein composition of lipid droplets is diverse and depends on their neutral lipid core; for example, cholesteryl ester-enriched lipid droplets in steroidogenic cells have a different protein profile compared to triglyceride-enriched droplets in adipocytes. plos.org

| Feature | Cholesteryl Ester-Enriched Lipid Droplets | Triglyceride-Enriched Lipid Droplets |

| Primary Function | Cholesterol reservoir for steroidogenesis | Energy storage |

| Typical Size | Smaller and more numerous | Larger |

| Associated Proteins | Vimentin | Perilipin |

| Primary Tissue | Steroidogenic tissues | Adipocytes |

Intracellular Cholesterol Trafficking and Its Protein Mediators.

Intracellular cholesterol trafficking is a complex process essential for maintaining cellular cholesterol homeostasis. frontiersin.orgahajournals.org Cholesterol and its esterified form, cholesteryl ester, are transported between various organelles through both vesicular and non-vesicular pathways. frontiersin.orgahajournals.org Non-vesicular transport can be mediated by diffusible carrier proteins with hydrophobic cavities that bind cholesterol and transport it across the aqueous cytosol. ahajournals.org

Several proteins are known to be involved in this intricate trafficking machinery. Low-density lipoprotein (LDL) delivers cholesteryl esters to lysosomes, where they are hydrolyzed to free cholesterol. um.es The Niemann-Pick C (NPC) proteins, NPC1 and NPC2, are crucial for the exit of cholesterol from lysosomes. researchgate.net Other key protein players in inter-organelle lipid trafficking include the steroidogenic acute regulatory protein (StAR) and its related family members (START domain proteins), as well as oxysterol-binding protein (OSBP) and OSBP-related proteins (ORPs). ahajournals.orgnih.gov These proteins facilitate the movement of cholesterol between the endoplasmic reticulum, Golgi apparatus, plasma membrane, and mitochondria. frontiersin.orgahajournals.org The cholesteryl ester transfer protein (CETP) mediates the transfer of cholesteryl esters between plasma lipoproteins, which is another critical aspect of systemic cholesterol transport. nih.govmdpi.com

Recent research has also highlighted the role of non-vesicular transport in ether lipid trafficking, suggesting that lipid transfer proteins may exhibit specificity for different types of ether lipids. biorxiv.org

Selective Lipid Uptake Mechanisms by Cells and Tissues.

Cells and tissues can selectively take up lipids from lipoproteins without the endocytosis and degradation of the entire lipoprotein particle. nih.gov This process, known as selective lipid uptake, is particularly important for the delivery of cholesteryl esters from high-density lipoprotein (HDL) to the liver and steroidogenic tissues. nih.govnih.gov A non-hydrolyzable analog, [3H]cholesteryl ether, is often used as a marker to trace the uptake of cholesteryl ester. nih.gov

The canonical HDL receptor, scavenger receptor class B type I (SR-BI), is a major mediator of selective cholesteryl ester uptake. nih.govnih.gov SR-BI facilitates the binding of HDL to the cell surface and the subsequent transfer of cholesteryl esters into the cell. nih.govnih.gov Studies in mice have shown that SR-BI is solely responsible for the selective uptake of cholesteryl esters from HDL by the liver and adrenal glands. researchgate.net Macrophages also express scavenger receptors, including SR-BI, which can internalize significant quantities of cholesteryl ester from modified LDL and HDL, leading to the formation of foam cells, a key event in atherosclerosis. nih.gov Other scavenger receptors, such as CD36 and LOX-1, are also involved in the uptake of modified lipoproteins. biomedpharmajournal.orgresearchgate.net

Research comparing different HDL subpopulations has shown that cholesteryl esters are selectively taken up to a higher extent from LpA-I particles (containing only apolipoprotein A-I) compared to LpA-I:A-II particles (containing both apolipoprotein A-I and A-II) in human hepatic cells. nih.gov This suggests that specific lipoprotein particles may be more efficient in delivering cholesteryl esters to the liver via the selective uptake pathway. nih.gov

Participation in Cell Signaling Pathways

Ether lipids are not merely structural components of membranes; they are also actively involved in a variety of cell signaling pathways. nih.govnih.gov Differences in the catabolism of ether glycerophospholipids by specific phospholipases can lead to the generation of lipid second messengers like prostaglandins and arachidonic acid, which are crucial in signal transduction. wikipedia.org Furthermore, some ether lipids can act directly as signaling molecules. wikipedia.org For example, platelet-activating factor (PAF), an ether lipid, is a potent signaling molecule involved in inflammatory responses. wikipedia.orgmdpi.com

The precursors and intermediates in the biosynthesis of PAF, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG) and its phosphorylated form (HAGP), also possess signaling properties. mdpi.comnih.gov There is growing evidence that inflammation can enhance the de novo pathway of PAF biosynthesis, generating several ether lipid intermediates with signaling capabilities independent of PAF itself. mdpi.comnih.gov

Cholesteryl esters also play a crucial role in modulating cellular signaling by regulating the localization and activity of signaling molecules within lipid rafts. creative-proteomics.com These cholesterol ester-rich microdomains serve as platforms for the assembly and activation of signaling complexes. creative-proteomics.com Cholesteryl ester-derived oxysterols can act as ligands for nuclear receptors, thereby modulating gene expression. creative-proteomics.com Dysregulation of cholesterol esterification has been implicated in cancer, where it can contribute to tumor cell proliferation and invasion. nih.gov For instance, activation of the cholecystokinin 2 receptor (CCK2R) has been shown to increase cholesterol esterification, which in turn promotes cell growth and invasion. nih.gov

Generation of Signaling Mediators from Ether Lipids

Ether lipids serve as crucial precursors for a variety of potent signaling molecules that regulate numerous cellular processes. The enzymatic modification of the ether-linked glycerol backbone allows for the generation of second messengers that participate in intracellular and intercellular communication. wikipedia.orgnih.gov

One of the most well-characterized signaling molecules derived from ether lipids is Platelet-Activating Factor (PAF). wikipedia.orgwikipedia.org PAF is a choline-containing ether phospholipid that is synthesized by a variety of cells, including basophils, monocytes, neutrophils, platelets, and endothelial cells, primarily through a remodeling pathway activated by inflammatory stimuli. wikipedia.org This pathway involves the removal of a fatty acid from the sn-2 position of a membrane ether phospholipid by phospholipase A2 (PLA2), followed by the addition of an acetyl group by lysophosphatidylcholine acetyltransferase (LPCAT). wikipedia.org PAF exerts its biological effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which triggers intracellular signaling cascades that can initiate or amplify inflammatory and thrombotic events. nih.govresearchgate.net

Beyond PAF, ether lipids, particularly plasmalogens, are significant sources of other signaling mediators. The vinyl ether bond at the sn-1 position of plasmalogens is susceptible to cleavage by specific enzymes, leading to the release of lipid mediators. For instance, the catabolism of ether glycerophospholipids by certain phospholipases can generate precursors for lipid second messenger systems, such as prostaglandins and arachidonic acid, which are vital in signal transduction. wikipedia.org Arachidonic acid, a polyunsaturated fatty acid often found at the sn-2 position of plasmalogens, can be further metabolized by cyclooxygenases and lipoxygenases to produce a wide array of eicosanoids that regulate inflammation and immunity. mdpi.comnih.gov

Furthermore, PAF precursors themselves, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), can possess direct or indirect signaling properties in various cell types. mdpi.com The generation of these diverse signaling molecules from a common ether lipid backbone highlights the integral role of these compounds in cellular communication and physiological regulation.

| Signaling Mediator | Precursor Ether Lipid | Key Generating Enzyme(s) | Primary Mode of Action |

| Platelet-Activating Factor (PAF) | Alkyl-acyl-glycerophosphocholine | Phospholipase A2, LPCAT | Binds to PAF receptor (PAFR) to initiate inflammatory and thrombotic cascades. wikipedia.orgnih.gov |

| Eicosanoids (e.g., Prostaglandins) | Plasmalogens (containing arachidonic acid) | Phospholipase A2, Cyclooxygenases | Modulate inflammation, pain, and fever. wikipedia.orgyoutube.com |

| 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG) | PAF precursors | - | Direct or indirect signaling properties. mdpi.com |

Influence on Cell Differentiation and Proliferation in Model Systems

Ether lipids have been shown to exert significant influence over the fundamental cellular processes of differentiation and proliferation in various model systems. Their roles span from guiding the development of specialized cells to contributing to the uncontrolled growth characteristic of cancer.

In the context of cell differentiation, studies have highlighted the importance of ether lipids in adipogenesis, the process by which fat cells develop. Monoalkylglycerol ethers have been identified as natural factors that promote the differentiation of adipocytes. acs.org Furthermore, the inhibition of ether lipid biosynthesis has been shown to block the expression of genes dependent on peroxisome proliferator-activated receptor-gamma (PPARγ) and subsequent adipocyte differentiation. oup.com This suggests that peroxisomal lipid synthesis is involved in generating endogenous ligands for PPARγ, a key regulator of fat cell development. oup.com

The differentiation of Schwann cells, which are responsible for myelinating axons in the peripheral nervous system, is also dependent on ether lipids, particularly plasmalogens. jci.org A deficiency in plasmalogens has been shown to impair the proper differentiation of Schwann cells, leading to defects in myelination and myelin structure. oup.comjci.org Mechanistically, plasmalogen insufficiency results in defective signaling through the protein kinase B (AKT) pathway. jci.orgnih.gov

Conversely, the role of cholesteryl ethers and ether lipids in cell proliferation is particularly evident in cancer biology. An accumulation of cholesteryl esters has been linked to the aggressiveness and proliferation of breast and prostate cancer cells. blockscientific.comnih.gov Studies have demonstrated that reducing the levels of cholesteryl ester can significantly impair the growth of prostate cancer cells and restrict tumor growth in mouse models. blockscientific.com In breast cancer, tumors rich in cholesteryl esters are associated with higher histologic grade and proliferation markers. nih.gov Synthetic ether lipid analogs have also been developed that exhibit cytostatic and cytotoxic properties, likely by disrupting membrane structure and inhibiting enzymes in signal transduction pathways like protein kinase C and phospholipase C. wikipedia.org

| Cellular Process | Model System/Cell Type | Observed Effect of Ether Lipids/Cholesteryl Ethers | Key Signaling Pathways Implicated |

| Differentiation | Adipocytes | Promotion of differentiation. acs.org | PPARγ signaling. oup.com |

| Schwann Cells | Crucial for proper differentiation and myelination. jci.org | AKT signaling. jci.orgnih.gov | |

| Proliferation | Prostate Cancer Cells | Accumulation of cholesteryl ester is linked to increased proliferation. blockscientific.com | PI3K/AKT pathway. researchgate.net |

| Breast Cancer Cells | Cholesteryl ester-rich tumors show higher proliferation. nih.gov | - | |

| Leukemic Cells | Synthetic ether lipid analogs can inhibit proliferation. wikipedia.org | Protein Kinase C, Phospholipase C. wikipedia.org |

Immunomodulatory Roles and Recruitment of Leukocytes

Ether lipids play a significant role in modulating the immune system, influencing both innate and adaptive immune responses. nih.gov Their functions range from acting as precursors to inflammatory mediators to directly participating in the recruitment of immune cells to sites of inflammation.

A key immunomodulatory function of ether lipids is their role as a source of chemoattractant molecules for leukocytes. The oxidation of the vinyl-ether bond of plasmalogens, particularly by reactive species generated by enzymes like eosinophil peroxidase in activated eosinophils, results in the formation of α-bromo fatty aldehydes. nih.gov These aldehydes act as potent phagocyte chemoattractants, facilitating the recruitment of other leukocytes to areas of inflammation. nih.gov

Platelet-Activating Factor (PAF), a well-known ether lipid, is a powerful mediator of inflammatory responses and leukocyte recruitment. wikipedia.orgnih.gov PAF is produced by various immune and endothelial cells in response to inflammatory stimuli. wikipedia.org It promotes the adhesion of leukocytes to the endothelium and their subsequent transmigration into the extravascular space. researchgate.net This process is crucial for the infiltration of immune cells into inflamed tissues. genome.jp PAF can also directly activate leukocytes, such as neutrophils and monocytes, triggering a range of cellular responses that are features of the inflammatory process. nih.gov

Furthermore, ether lipids can influence immune cell function through their structural roles in cell membranes. They are important for the organization and stability of lipid rafts, which are cholesterol-rich microdomains involved in cellular signaling. nih.gov These rafts are critical for the compartmentalization of signaling pathways that regulate immune cell activation. By modulating the properties of these membrane domains, ether lipids can indirectly influence immune responses. Some studies also suggest that ether lipids in breast milk may play a role in modulating the immune function of infants. unimelb.edu.au

| Ether Lipid/Derivative | Source/Generation | Immunomodulatory Function | Target Cell/Process |

| Platelet-Activating Factor (PAF) | Produced by stimulated immune and endothelial cells. wikipedia.org | Pro-inflammatory mediator, promotes leukocyte adhesion and transmigration. nih.govresearchgate.net | Leukocytes, Endothelial cells. |

| α-bromo fatty aldehydes | Oxidation of plasmalogens by eosinophil peroxidase. nih.gov | Chemoattractant for leukocytes. nih.gov | Phagocytes. |

| Ether-linked mono-alkyl glycerophosphates | - | Endogenous antigens for iNKT cells. nih.gov | Invariant Natural Killer T (iNKT) cells. |

Subcellular Localization and Intracellular Trafficking in Experimental Systems

Spatial Distribution within Cellular Compartments

The esterification of cholesterol to form cholesteryl esters is a critical process for managing cellular cholesterol homeostasis. This conversion of amphipathic cholesterol into a more hydrophobic, neutral lipid allows for its efficient storage and transport, preventing the toxic accumulation of free cholesterol in membranes. The enzymes responsible for this reaction, Acyl-CoA:cholesterol acyltransferase (ACAT) 1 and 2, also known as Sterol O-acyltransferase (SOAT) 1 and 2, are key players in this process. jcancer.orgjefferson.edumdpi.com The subcellular localization of cholesteryl ether is a dynamic process, reflecting its diverse roles in cellular metabolism, from synthesis and storage to degradation and involvement in signaling pathways.

Endoplasmic Reticulum as a Site of Synthesis and Storage

The endoplasmic reticulum (ER) is the primary site for the synthesis of cholesteryl esters. jefferson.eduelifesciences.orgpnas.org The enzymes ACAT1 and ACAT2, which catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acids, are integral membrane proteins located in the ER. jcancer.orgmdpi.comfrontiersin.org ACAT1 is found in a wide range of tissues, playing a role in maintaining cellular cholesterol balance, while ACAT2 expression is more restricted, primarily to the liver and intestines. jefferson.edunih.govbiorxiv.org

Under conditions of excess cholesterol, the activity of these enzymes is stimulated, leading to the formation of cholesteryl esters. These newly synthesized neutral lipids can accumulate within the lumen of the ER, leading to the formation of luminal lipid droplets. ahajournals.org This initial storage within the ER is a crucial first step in preventing the cytotoxic effects of free cholesterol accumulation in cellular membranes. The cholesteryl esters can then be trafficked from the ER to other organelles or be packaged into lipoproteins for secretion in specialized cells like hepatocytes and enterocytes. biorxiv.orgahajournals.org While the ER is the main site of synthesis, ACAT1 has also been observed in vesicular structures under certain conditions, suggesting a potential for regulated translocation of the enzyme. biorxiv.org

Localization within Lipid Droplets for Neutral Lipid Storage

Lipid droplets are ubiquitous organelles specialized for the storage of neutral lipids, primarily triacylglycerols and cholesteryl esters. nih.gov These organelles consist of a core of neutral lipids surrounded by a phospholipid monolayer and associated proteins. When cellular cholesterol levels exceed the capacity of membranes, the excess is esterified in the ER and the resulting cholesteryl esters are packaged into cytosolic lipid droplets. jcancer.orgmdpi.comelifesciences.org This process effectively sequesters the hydrophobic cholesteryl esters, preventing their disruptive intercalation into cellular membranes.

The formation of lipid droplets is a dynamic process that originates from the ER membrane. ahajournals.org The accumulation of cholesteryl esters between the leaflets of the ER bilayer leads to the budding off of these droplets into the cytoplasm. These droplets then serve as a reservoir of cholesterol that can be mobilized when the cell requires it. The stored cholesteryl esters can be hydrolyzed back to free cholesterol and fatty acids by neutral cholesteryl ester hydrolases.

Presence in Lysosomes and Late Endosomes for Degradation and Transport

Cholesteryl esters are delivered to lysosomes and late endosomes primarily through the endocytosis of lipoproteins, such as low-density lipoprotein (LDL). pnas.org Once inside the lysosome, the cholesteryl esters are hydrolyzed by the enzyme lysosomal acid lipase (B570770) (LAL) into free cholesterol and fatty acids. researchgate.netfrontiersin.orgwikipedia.org This process is essential for releasing the cholesterol from the lipoprotein particles so that it can be utilized by the cell.

Under normal conditions, the liberated free cholesterol is transported out of the lysosome to other cellular compartments, including the ER and the plasma membrane. pnas.orgresearchgate.net However, in certain pathological conditions, or when the lysosomal degradation pathway is overwhelmed, cholesteryl esters can accumulate within the lysosomes. researchgate.net This accumulation can lead to lysosomal dysfunction, characterized by an increase in lysosomal pH and inhibition of hydrolytic enzymes, which can contribute to cellular damage. cambridge.org

Enrichment in Plasma Membrane and Lipid Rafts for Structural and Signaling Roles

While the bulk of cholesteryl ester is found in lipid droplets, some evidence suggests its presence and potential role in the plasma membrane, particularly within specialized microdomains known as lipid rafts. nih.govriken.jp Lipid rafts are dynamic, cholesterol- and sphingolipid-enriched domains that serve as platforms for cellular signaling and membrane trafficking. riken.jpcsic.esnih.gov

The interaction of ether lipids, a class of lipids that includes some this compound species, with cholesterol is important for the organization and stability of these rafts. oup.comnih.gov The unique chemical structure of ether lipids influences membrane fluidity and can facilitate membrane fusion processes. oup.comnih.gov Fluorescently labeled this compound analogs have been used as probes to study the dynamics of cholesterol-rich domains in the plasma membrane. nih.govriken.jp These studies have shown that these probes can partition into lipid rafts and are internalized via clathrin-independent endocytosis into endosomes that also contain lipid raft markers. nih.gov This suggests a role for this compound or similar molecules in the dynamic organization and trafficking of membrane components. The hydrophobic nature of the cholesteryl moiety can act as a membrane anchor, tethering proteins and other molecules to the cell surface. pnas.orgacs.org

Mitochondrial Targeting and Influence on Organelle Function

Mitochondria are generally considered to be cholesterol-poor organelles. csic.es However, the transport of cholesterol to mitochondria is a critical process, particularly in steroidogenic cells where cholesterol is the precursor for steroid hormone synthesis. oup.comoup.com This transport can occur through various mechanisms, including vesicular and non-vesicular trafficking involving contact sites with the ER, lipid droplets, and endosomes. researchgate.netresearchgate.net

While the direct role of this compound in mitochondria is less defined, the transport of cholesterol to the inner mitochondrial membrane is essential for its conversion to pregnenolone, the first step in steroidogenesis. oup.com Increased mitochondrial cholesterol levels have been observed in certain pathological conditions and can impact mitochondrial membrane properties and function. researchgate.net The presence of ether lipids, which can be structurally related to cholesteryl ethers, has been noted in the context of mitochondrial physiology, suggesting a potential for these lipids to influence mitochondrial architecture and function. researchgate.net The antitumor ether lipid edelfosine, for example, has been shown to accumulate in mitochondria and induce apoptosis by interacting with cholesterol-rich raft-like microdomains in the mitochondrial membrane. researchgate.net

Peroxisomal Involvement in Ether Lipid Biosynthesis and Cholesterol Metabolism

Peroxisomes are single-membrane organelles that play a crucial role in various metabolic pathways, including the biosynthesis of ether lipids and aspects of cholesterol metabolism. nih.govexplorationpub.comatsjournals.org The initial and rate-limiting steps of ether lipid synthesis occur within the peroxisome. oup.comfrontiersin.orgbiorxiv.orgresearchgate.net This process involves a series of enzymes that are associated with the peroxisomal membrane and matrix. oup.comfrontiersin.org The ether lipid precursors synthesized in the peroxisome are then transported to the ER for the final steps of synthesis. frontiersin.orgbiorxiv.orgresearchgate.net

In addition to their role in ether lipid synthesis, peroxisomes are also involved in cholesterol metabolism. atsjournals.orgmdpi.comnih.gov They contain several enzymes that participate in the later stages of cholesterol biosynthesis, as well as in the oxidation of cholesterol to bile acids. atsjournals.organnualreviews.org Peroxisomes can also mediate the transport of cholesterol from lysosomes to the ER. explorationpub.com The interplay between peroxisomes, mitochondria, and lipid droplets is critical for maintaining lipid homeostasis within the cell. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in this compound Metabolism and Their Primary Subcellular Localization

| Enzyme | Full Name | Primary Localization | Function |

| ACAT1/SOAT1 | Acyl-CoA:cholesterol acyltransferase 1 / Sterol O-acyltransferase 1 | Endoplasmic Reticulum | Esterification of cholesterol to form cholesteryl ester. jcancer.orgjefferson.edumdpi.com |

| ACAT2/SOAT2 | Acyl-CoA:cholesterol acyltransferase 2 / Sterol O-acyltransferase 2 | Endoplasmic Reticulum (primarily liver and intestine) | Esterification of cholesterol for lipoprotein assembly and secretion. jefferson.edunih.govbiorxiv.org |

| LAL | Lysosomal Acid Lipase | Lysosomes | Hydrolysis of cholesteryl esters and triglycerides. researchgate.netfrontiersin.orgwikipedia.org |

Table 2: Subcellular Distribution and Function of this compound

| Organelle | Primary Role Related to this compound | Key Processes |

| Endoplasmic Reticulum | Synthesis and initial storage | Esterification of free cholesterol by ACAT/SOAT enzymes. jefferson.eduelifesciences.orgpnas.org |

| Lipid Droplets | Long-term storage of neutral lipids | Sequestration of excess cholesteryl esters to prevent cytotoxicity. jcancer.orgmdpi.comelifesciences.org |

| Lysosomes/Late Endosomes | Degradation and cholesterol release | Hydrolysis of endocytosed lipoprotein-derived cholesteryl esters by LAL. researchgate.netfrontiersin.orgwikipedia.org |

| Plasma Membrane/Lipid Rafts | Structural organization and signaling | Potential component of cholesterol-rich microdomains influencing membrane properties. nih.govriken.jpnih.gov |

| Mitochondria | Cholesterol substrate delivery (indirect) | Transport of cholesterol (precursor to this compound) for steroidogenesis. oup.comresearchgate.net |

| Peroxisomes | Precursor synthesis and cholesterol metabolism | Biosynthesis of ether lipid precursors and involvement in cholesterol oxidation. nih.govoup.comatsjournals.org |

Mechanisms of Intracellular Lipid Trafficking

The distribution of lipids like this compound within a cell is managed by two primary, yet interconnected, systems: non-vesicular transport, which often occurs at membrane contact sites, and vesicular trafficking.

Role of Membrane Contact Sites in Inter-organelle Lipid Exchange

Membrane contact sites (MCS) are regions where the membranes of two distinct organelles are held in close proximity, typically between 10 and 30 nanometers apart. pnas.org These sites function as crucial hubs for the direct, non-vesicular exchange of small molecules, including lipids and ions, between organelles, bypassing the classical secretory pathway. nih.gov This mode of transport is vital for rapid lipid distribution and maintaining the unique lipid composition of different organellar membranes. nih.gov

The endoplasmic reticulum (ER) forms extensive MCS with various organelles, including late endosomes (LE) and lysosomes, which are key sorting stations in the endocytic pathway. frontiersin.orgpnas.org The transfer of cholesterol and its esters at these ER-LE/lysosome contacts is mediated by specific lipid transfer proteins (LTPs) that bridge the gap between the two membranes. pnas.orgfrontiersin.org Key proteins involved in this process include members of the oxysterol-binding protein (OSBP)-related protein (ORP) family, such as ORP1L and ORP5, and steroidogenic acute regulatory protein D3 (STARD3). frontiersin.org These proteins act as tethers and facilitate the extraction of lipids from one membrane and their insertion into the opposing one. For instance, ORP1L can bind to the ER-resident vesicle-associated membrane protein-associated protein (VAP), forming a bridge to late endosomes. pnas.org Similarly, ORP5 and STARD3 are implicated in the transfer of cholesterol from the LE/lysosome to the ER. frontiersin.orgbiologists.com

In experimental systems, cholesteryl ethers are used to trace the fate of lipids delivered to late endosomes. As these ethers are not hydrolyzed into free cholesterol, they become trapped within the late endocytic compartments. nih.govnih.gov The study of their accumulation provides insight into the efficiency and regulation of lipid egress pathways, including those mediated by MCS. For example, defects in proteins that facilitate lipid transfer at MCS lead to the pronounced accumulation of lipids within late endosomes, a hallmark of various lipid storage disorders. pnas.orgpnas.org The function of sphingosine (B13886) kinases (SphKs) and their metabolites in regulating the formation of ER-late endosome MCS is a critical area of research; their deletion leads to reduced contact sites and subsequent accumulation of free cholesterol in these organelles. pnas.orgpnas.org

Table 1: Key Proteins in MCS-Mediated Lipid Exchange

| Protein/Family | Function in Lipid Trafficking | Interacting Organelles |

|---|---|---|

| ORP1L/ORP5 | Oxysterol-binding protein-related proteins that transfer cholesterol at MCS. frontiersin.orgbiologists.com | ER, Late Endosomes/Lysosomes |

| STARD3 | Steroidogenic acute regulatory protein domain-containing protein 3; facilitates cholesterol transfer. frontiersin.org | ER, Late Endosomes |

| VAP | Vesicle-associated membrane protein-associated protein; ER-resident protein that tethers ORPs. pnas.org | ER |

| NPC1 | Niemann-Pick C1; involved in cholesterol egress from late endosomes, potentially at MCS. pnas.orgbiologists.com | Late Endosomes/Lysosomes |

| Aster-B | ER-resident cholesterol transfer protein that interacts with NPC1 at MCS. pnas.org | ER, Plasma Membrane |

| Sphingosine Kinases (SphK) | Regulate the formation and integrity of ER-late endosome MCS. pnas.orgpnas.org | Cytosol, ER |

Vesicular Trafficking Processes and Membrane Remodeling

Vesicular trafficking is a major pathway for the internalization and transport of extracellular lipids. frontiersin.org Lipoproteins, which carry cholesteryl esters and triglycerides, are taken up by cells through receptor-mediated endocytosis. um.esnih.gov This process involves the formation of clathrin-coated pits that bud off from the plasma membrane to form vesicles, which then deliver their cargo to early endosomes. um.es

From the early endosomes, the cargo is sorted and transported to late endosomes and subsequently to lysosomes. jci.orgresearchgate.net Within the acidic environment of these organelles, cholesteryl esters are typically hydrolyzed by the enzyme lysosomal acid lipase to release free cholesterol, which can then be transported to other cellular compartments like the ER or plasma membrane. biologists.com

Cholesteryl ethers are invaluable tools for studying this pathway because they are resistant to hydrolysis by mammalian enzymes. nih.govnih.gov When lipoproteins are labeled with radiolabeled or fluorescent cholesteryl ethers and introduced to cells, the ethers travel along the endocytic pathway packaged within the lipoprotein particles. nih.govnih.gov Upon reaching the late endosomes and lysosomes, they cannot be broken down and released as free cholesterol. Consequently, the this compound molecules accumulate in these organelles, acting as a reliable marker for the cumulative uptake of the lipoprotein particles they were carried in. nih.govnih.gov

Research utilizing this property has employed various this compound analogs to trace lipid movement. For example, [3H]cholesteryl oleoyl (B10858665) ether and [3H]cholesteryl hexadecyl ether have been used to monitor the uptake and distribution of triglyceride-rich emulsions and lipoproteins in both in vitro and in vivo models. nih.govnih.gov The retention of these ethers within cells allows for quantitative assessment of lipoprotein uptake by different tissues and cell types. ahajournals.org This approach has been fundamental in understanding how cholesterol is delivered to macrophages, a key event in the formation of atherosclerotic plaques. nih.gov The process is also regulated by various proteins, including Rab GTPases (such as Rab7, Rab8, and Rab9) and SNAREs, which control vesicle fusion and cargo delivery along the endocytic route. researchgate.net

Table 2: Cholesteryl Ethers Used in Trafficking Studies

| This compound Compound | Common Application | Key Characteristic |

|---|---|---|

| [3H]Cholesteryl Oleoyl Ether | Tracer for lipoprotein and lipid emulsion uptake in animal and cell models. nih.gov | Non-metabolizable analog of cholesteryl oleate; radiolabeled for detection. |

| [3H]Cholesteryl Hexadecyl Ether | Lipid marker for lipolysis and uptake studies, often in liposomes. revvity.com | Non-metabolizable and does not exchange with cellular lipids; radiolabeled. revvity.com |

| [3H]Cholesteryl Linoleyl Ether | Quantitative marker to track the fate of aortic cholesteryl ester deposits. ahajournals.org | Retained in atheromatous lesions, allowing for long-term regression studies. ahajournals.org |

| Cholesteryl Isopropyl Ether | Research tool for investigating structure-activity relationships of sterols. vulcanchem.com | Hydrophobic analog used to study the physical effects of sterols in membranes. vulcanchem.com |

Advanced Analytical Methodologies for Cholesteryl Ether Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of cholesteryl ether analysis, enabling the separation of these nonpolar lipids from complex biological matrices and the resolution of individual this compound species.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Sterol Analysis.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of cholesteryl ethers, which are typically analyzed after hydrolysis and derivatization of the resulting cholesterol. The high temperatures required for the analysis of intact cholesteryl esters can pose challenges. researchgate.net Capillary columns are essential for achieving the high resolution needed to separate complex mixtures of sterols.

A common approach involves the conversion of cholesterol to a more volatile and thermally stable form, such as a trimethylsilyl (B98337) (TMS) ether derivative. researchgate.net This derivatization is crucial for obtaining good peak shapes and reliable quantification. researchgate.net

GC-MS provides both quantitative data and structural information. The mass spectrometer fragments the eluted compounds, producing a characteristic pattern that aids in identification. For TMS-derivatized cholesterol, characteristic fragment ions are observed that confirm its structure. nih.gov While direct analysis of intact cholesteryl esters by GC-MS is challenging due to their high molecular weight, methods using negative ammonia (B1221849) chemical ionization have been developed to obtain structural information on both the sterol and fatty acyl moieties. researchgate.net

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Column Type | High-temperature capillary columns are preferred for their resolving power. | Ionic liquid capillary columns, which can separate esters by both carbon number and degree of unsaturation. researchgate.net |

| Derivatization | Increases volatility and thermal stability of the cholesterol moiety after hydrolysis. | Silylation to form trimethylsilyl (TMS) ethers is a common method. researchgate.net |

| Ionization Mode (MS) | Determines the type of ions generated for mass analysis. | Electron Ionization (EI) for fragmentation patterns of derivatives; Negative Chemical Ionization (NCI) with ammonia for intact esters. researchgate.netnih.gov |

| Key Fragments (MS) | Characteristic ions used for identification. | For TMS-cholesterol: molecular ion and fragments from the loss of methyl groups or the TMS group. nih.gov For intact esters (NCI): ions revealing the sterol and fatty acyl components. researchgate.net |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Lipid Profiling.

High-Performance Liquid Chromatography is a versatile technique for the analysis of intact cholesteryl ethers, offering excellent separation of individual species without the need for derivatization. Reversed-phase HPLC is the most common mode used for this purpose. biorxiv.org

When coupled with mass spectrometry, LC-MS becomes a highly sensitive and specific method for both the identification and quantification of a wide range of cholesteryl esters in biological samples. nih.gov This technique allows for the creation of detailed lipid profiles. The ionization of the nonpolar cholesteryl esters can be challenging, but methods using atmospheric pressure chemical ionization (APCI) or the formation of lithiated or sodiated adducts in electrospray ionization (ESI) have proven effective. nih.govresearchgate.net

A key feature in the MS/MS analysis of cholesteryl esters is the characteristic neutral loss of the cholesterol backbone (368.5 Da), which allows for the specific detection of this class of lipids in complex mixtures through neutral loss scanning. researchgate.net

| Parameter | Description | Example Conditions |

|---|---|---|

| Column | Reversed-phase columns are standard for separating lipids based on hydrophobicity. | Zorbax Eclipse Plus C18 (2.1 × 100 mm, 3.5 μm). nih.gov |

| Mobile Phase | A mixture of non-polar and polar organic solvents is used to elute the compounds. | Isocratic elution with acetonitrile/methanol (60:40, v/v). nih.gov |

| Flow Rate | Controls the speed of the mobile phase through the column. | 0.5 mL/min. nih.gov |

| Detection | UV detection at low wavelengths or mass spectrometry for higher sensitivity and specificity. | UV at 205 nm; ESI-MS/MS with neutral loss scanning. researchgate.netnih.gov |

| Retention Time | The time it takes for a compound to elute from the column. Varies with the specific cholesteryl ester and conditions. | Cholesterol: 5.6 min under the specified conditions. nih.gov Cholesteryl esters will have longer retention times. |

Thin-Layer Chromatography (TLC) for Lipid Fractionation.

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for the separation of lipid classes, including cholesteryl ethers. wisc.edu It is particularly useful for the initial fractionation of complex lipid extracts. In TLC, a stationary phase (commonly silica (B1680970) gel) is coated on a plate, and a mobile phase (a solvent mixture) moves up the plate by capillary action, separating the components of the sample based on their polarity. nih.gov

Nonpolar compounds like cholesteryl ethers have a high affinity for the nonpolar mobile phase and will travel further up the plate, resulting in a higher retardation factor (Rf) value compared to more polar lipids. avantiresearch.com For enhanced separation of cholesteryl esters based on the degree of unsaturation of their fatty acid chains, argentation TLC (where the silica gel is impregnated with silver nitrate) can be employed. chemicalbook.com

| Solvent System (v/v/v) | Application | Observed Rf Values |

|---|---|---|

| Petroleum ether : diethyl ether : acetic acid (80:20:1) | General separation of neutral lipids. | Cholesteryl esters have a high Rf value, separating well from more polar lipids like free cholesterol (Rf ≈ 0.19) and triglycerides (Rf ≈ 0.60). researchgate.net |

| Hexane (B92381) : diethyl ether (various ratios) | Separation of simple lipids. | Increasing the proportion of diethyl ether increases the polarity of the mobile phase, leading to higher Rf values for all components. wisc.edu |

| Cyclohexane : ethyl acetate (B1210297) (3:2) | Separation of neutral lipids. | Effective for separating fatty acids, triglycerides, and glycerides. aocs.org |

Solid-Phase Extraction (SPE) for Sample Preparation.

Solid-Phase Extraction is a widely used technique for the purification and fractionation of lipid samples prior to analysis by other methods like GC or HPLC. researchgate.net It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains certain components of the sample. The desired compounds can then be selectively eluted with an appropriate solvent.

For the separation of cholesteryl ethers, both normal-phase (e.g., silica) and aminopropyl-bonded silica cartridges are commonly used. With a silica cartridge, a non-polar solvent like hexane or a mixture of hexane and diethyl ether can be used to elute the very nonpolar cholesteryl esters, while more polar lipids are retained. researchgate.net Aminopropyl-bonded phases can also effectively separate lipid classes, with cholesteryl esters being eluted in the initial non-polar fraction.

| Stationary Phase | Elution Solvent for Cholesteryl Ethers | Lipids Eluted in Subsequent Fractions |

|---|---|---|

| Silica Gel | Hexane : diethyl ether (98.5:1.5, v/v) or Hexane/MBTE (200:3). researchgate.netresearchgate.net | Triacylglycerols, free cholesterol, free fatty acids, phospholipids (B1166683) (with increasingly polar solvents). researchgate.net |

| Aminopropyl-bonded Silica | Hexane or Isopropanol-chloroform (1:2, v/v). researchgate.net | Triglycerides, free fatty acids, neutral polar lipids, acidic polar lipids (with solvents of increasing polarity and acidity). |

Spectroscopic and Imaging Approaches for Molecular and Cellular Studies

While chromatography provides separation and quantification, spectroscopy is indispensable for the detailed structural elucidation of cholesteryl ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of cholesteryl ethers. Both ¹H and ¹³C NMR are used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. biorxiv.org

In the ¹H NMR spectrum of a cholesteryl ester, distinct signals can be assigned to the protons of the cholesterol moiety and the fatty acid chain. For example, the proton at the C3 position of the cholesterol ring, where the ester linkage is formed, gives a characteristic signal around 4.6 ppm. biorxiv.org The olefinic protons of the cholesterol ring and any unsaturated fatty acid chains appear in the region of 5.3-5.4 ppm. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Compound Example |

|---|---|---|---|

| ¹H | Cholesterol C3-H (esterified) | ~4.6 | Cholesteryl Oleate. researchgate.net |

| ¹H | Cholesterol C6-H (vinylic) | ~5.38 | Cholesteryl Oleate. researchgate.net |

| ¹H | Fatty Acid Olefinic (-CH=CH-) | ~5.34 | Cholesteryl Oleate. researchgate.net |

| ¹³C | Ester Carbonyl (C=O) | ~173 | [carbonyl-¹³C]cholesteryl oleate. wisc.edu |

| ¹³C | Cholesterol C5 (vinylic) | ~139.7 | 9-oxononanoyl cholesterol. |

| ¹³C | Cholesterol C6 (vinylic) | ~122.6 | 9-oxononanoyl cholesterol. |

| ¹³C | Cholesterol C3 (esterified) | ~73.7 | 9-oxononanoyl cholesterol. |

Fluorescence Spectroscopy for Membrane Properties and Dynamics

Fluorescence spectroscopy is a powerful, non-invasive technique used to probe the physical properties and dynamic nature of lipid membranes. This method relies on the use of fluorescent molecules, or fluorophores, whose spectral properties are sensitive to their local environment. By incorporating fluorescent probes into model or cellular membranes, researchers can gain insights into membrane fluidity, phase behavior, and the distribution of specific lipids like cholesteryl ethers.

Fluorescent sterol analogs, such as dehydroergosterol (B162513) (DHE), are valuable tools in these studies. The fluorescence lifetime and emission spectrum of DHE are sensitive to the surrounding lipid environment, allowing for the quantitative assessment of sterol concentration and behavior within membranes. nih.gov For instance, changes in the fluorescence emission spectrum of probes like Laurdan can indicate alterations in membrane lipid packing and water penetration, reflecting the influence of cholesteryl ethers on membrane order. nih.gov These spectroscopic techniques provide data on how cholesteryl ethers modulate the biophysical characteristics of the lipid bilayer, contributing to our understanding of their role in membrane structure and function. nih.govresearchgate.net

Key parameters measured using fluorescence spectroscopy to characterize membrane properties include:

| Parameter | Description | Typical Probe | Information Gained |

|---|---|---|---|

| Fluorescence Anisotropy | Measures the rotational mobility of the probe within the membrane. Higher anisotropy indicates a more ordered or viscous environment. | Diphenylhexatriene (DPH) | Membrane fluidity/microviscosity in the hydrophobic core. nih.gov |

| Generalized Polarization (GP) | Quantifies shifts in the emission spectrum of the probe due to changes in solvent polarity. | Laurdan | Lipid packing and water content at the glycerol (B35011) backbone region of the membrane. nih.gov |

| Fluorescence Lifetime | The average time a molecule remains in its excited state before returning to the ground state. It is sensitive to the probe's local environment. | Dehydroergosterol (DHE) | Probe distribution and interaction with other membrane components. nih.gov |

Atomic Force Microscopy (AFM) for Characterizing Membrane Topography and Mechanics

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides nanoscale information about the surface topography and mechanical properties of biological samples, including lipid membranes. mdpi.com An atomically sharp tip mounted on a flexible cantilever scans the surface of a supported lipid bilayer containing cholesteryl ethers. The deflections of the cantilever are used to generate a three-dimensional image of the membrane surface.

AFM studies have been instrumental in visualizing the effects of cholesterol on membrane organization. At certain concentrations, cholesterol induces the formation of a distinct "liquid-ordered" (l_o) phase, which coexists with the more fluid "liquid-disordered" (l_d) phase. These domains differ in height and mechanical stiffness, making them distinguishable by AFM. pnas.org This technique allows for the direct observation of how cholesteryl ethers influence the lateral organization of lipids and the formation of raft-like domains.

Beyond imaging, AFM-based force spectroscopy can quantify the nanomechanical properties of the membrane, such as its stiffness and breakthrough force (the force required to puncture the bilayer). mdpi.comnih.gov The presence of cholesterol and its ethers is known to increase the mechanical stability of membranes, an effect that can be precisely measured with AFM. pnas.orgnih.gov

| Cholesterol Concentration (mol%) | Observed Membrane Phase/Domain | Mean Breakthrough Force (nN) | Surface Roughness (nm) |

|---|---|---|---|

| 0 | Liquid-disordered (l_d) | ~2 | ~0.25 |

| 30 | Coexistence of l_d and liquid-ordered (l_o) | ~8 | ~0.20 |

| 50 | Homogeneous liquid-ordered (l_o) | ~8 | ~0.15 |

| 60 | Homogeneous liquid-ordered (l_o) | Not specified | ~0.12 |

| 75 | Formation of Cholesterol Bilayer Domains (CBDs) | Two events observed | ~0.22 |

This table presents compiled data on the effect of cholesterol concentration on the properties of phosphatidylcholine membranes as studied by AFM. The data indicates that increasing cholesterol content up to 60 mol% generally decreases surface roughness, while higher concentrations lead to increased roughness due to the formation of cholesterol bilayer domains (CBDs). Breakthrough force also shows distinct changes with varying cholesterol levels. mdpi.comnih.govnih.gov

Fluorescent and Radiolabeled this compound Analogues as Probes

To trace the movement and fate of cholesteryl ethers in biological systems, researchers utilize analogues that have been modified with fluorescent tags or radioactive isotopes. These probes mimic the behavior of their endogenous counterparts while allowing for sensitive detection.

Poly(ethylene glycol) (PEG) this compound is a type of fluorescent probe designed to be membrane-impermeant. researchgate.net The bulky PEG moiety anchors the molecule to the outer leaflet of the plasma membrane, preventing it from flipping to the inner leaflet or entering the cell. These probes are particularly useful for studying the distribution and dynamics of cholesterol-rich domains on the cell surface. researchgate.netnih.gov By conjugating a fluorophore to the PEG chain, the partitioning of the probe into different membrane environments can be visualized and quantified using fluorescence microscopy. researchgate.net

[3H]-Cholesteryl Hexadecyl Ether is a radiolabeled, non-metabolizable analogue of cholesteryl ester. revvity.com The ether bond is resistant to hydrolysis by cellular enzymes, unlike the ester bond in endogenous cholesteryl esters. nih.govnih.gov This stability makes it an excellent tracer for studying the cumulative uptake of lipoproteins and lipid emulsions by cells and tissues. nih.govnih.gov The tritium (B154650) ([3H]) label allows for highly sensitive quantification through scintillation counting. However, it is crucial to verify the biological stability of commercially available radiolabeled cholesteryl ethers, as some preparations may be susceptible to degradation, which can lead to confounding results. nih.govnih.gov

Mass Spectrometry-Based Lipidomics for Comprehensive Lipid Profiling

Mass spectrometry (MS) has become the cornerstone of lipidomics, enabling the large-scale identification and quantification of hundreds to thousands of lipid species in a single analysis. nih.govacs.org This technology offers high sensitivity and specificity, making it ideal for the comprehensive profiling of cholesteryl ethers in complex biological samples such as cells, tissues, and biofluids. nih.govacs.org Typically, MS is coupled with a separation technique like liquid chromatography (LC) to resolve different lipid classes and individual molecular species before detection. nih.govacs.org

The development of robust LC-MS methods has been crucial for overcoming the analytical challenges posed by the hydrophobicity and poor ionization of neutral lipids like cholesteryl ethers. nih.govacs.org These methods allow for a detailed snapshot of the this compound profile, revealing the diversity of fatty acyl chains esterified to the cholesterol backbone. nih.govacs.org

Untargeted and Targeted Approaches for this compound Detection

Within MS-based lipidomics, two primary strategies are employed: untargeted and targeted analysis. creative-proteomics.comnih.gov

Untargeted Lipidomics: This is a hypothesis-generating approach that aims to detect and relatively quantify as many lipid species as possible in a sample without pre-selection. creative-proteomics.commass-analytica.com It is an exploratory tool used to discover novel biomarkers or to obtain a global view of lipid metabolism in different physiological or pathological states. High-resolution mass spectrometers are typically used to acquire data on a wide range of lipids, including various this compound species. nih.gov

Targeted Lipidomics: This is a hypothesis-driven approach that focuses on the accurate and precise quantification of a predefined list of specific lipid molecules. creative-proteomics.comnih.gov By using internal standards and optimizing instrument parameters for the analytes of interest, targeted lipidomics provides higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. This approach is ideal for validating findings from untargeted studies or for quantifying known this compound biomarkers. nih.gov

The choice between an untargeted and targeted approach depends on the specific research question, with many studies now employing a combination of both to first discover and then validate changes in this compound profiles. nih.gov

Quantitative Analysis and Data Interpretation

Accurate quantification of cholesteryl ethers by mass spectrometry is essential for understanding their biological roles. Quantitative analysis typically involves the addition of a known amount of an internal standard to the sample before processing. biorxiv.org Stable isotope-labeled versions of cholesteryl ethers or species with a non-endogenous fatty acyl chain (e.g., C17:0 cholesteryl ester) are often used as internal standards. researchgate.net The signal intensity of the endogenous analyte is then compared to that of the internal standard to determine its absolute or relative concentration. biorxiv.org

Data processing involves several steps, including peak detection, alignment, and identification against lipid databases. The identification of cholesteryl ethers is confirmed by their accurate mass and characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). For example, a signature fragment ion corresponding to the dehydrated cholesterol moiety (m/z 369.351) is commonly used to confirm the presence of cholesteryl esters. researchgate.net The resulting quantitative data provides a detailed profile of the different this compound species present in the sample.

| Cholesteryl Ester Species | Concentration in HeLa cells (pmol/million cells) | Concentration in RAW 264.7 cells (pmol/million cells) |

|---|---|---|

| CE(16:1) | 15.7 | 12.7 |

| CE(18:1) | 40.9 | 139.7 |

| CE(18:2) | 10.1 | 18.9 |

| CE(20:4) | 2.8 | 14.4 |

| CE(22:6) | 0.6 | 0.8 |

This table shows representative quantitative data for major cholesteryl ester species identified in two different mammalian cell lines using a liquid chromatography-mass spectrometry (LC-MS) method. The data, presented as mean concentration from four biological replicates, highlights the differences in cholesteryl ester profiles between cell types. researchgate.net

Advanced Research Concepts and Future Directions

Computational Modeling and Molecular Dynamics Simulations of Cholesteryl Ether Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the atomic-scale properties and interactions of cholesteryl ethers within biological environments. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, offering a detailed view of molecular organization, dynamics, and intermolecular forces.

All-atom MD simulations have been employed to study the behavior of cholesteryl oleate, a major component of low-density lipoprotein (LDL) particles. nih.gov These simulations reveal structural and dynamical properties of cholesteryl esters in an isotropic environment, mimicking the core of lipoprotein particles. nih.gov Studies have shown that at temperatures close to the phase transition, cholesteryl esters form groups of parallel molecules in extended conformations. nih.gov The mobility of the fatty acyl chains is reduced between the ester group and the double bond due to strong intermolecular interactions, while mobility increases towards the ends of the chains. nih.gov

Simulations combining small-angle neutron and X-ray scattering with all-atom MD have elucidated the molecular interactions between cholesterol and ether lipids in membrane bilayers. nih.govacs.orgnih.gov These studies have revealed that in ether lipid membranes, cholesterol's hydroxyl group primarily forms hydrogen bonds with the phosphate (B84403) oxygen of the lipid headgroup. nih.govacs.orgnih.gov This is in contrast to ester-linked lipid membranes, where cholesterol tends to hydrogen bond with the ester carbonyls. nih.govacs.org This differential interaction causes cholesterol to position itself closer to the bilayer surface in ether lipid membranes, leading to dehydration of the headgroup's phosphate moiety. nih.govacs.orgnih.gov Furthermore, these simulations show an anisotropic packing of lipid chains around the cholesterol molecule, causing it to tilt. nih.govacs.orgnih.gov

Coarse-grained MD simulations have also been developed to study cholesterol-rich membranes more efficiently, allowing for the investigation of larger systems over longer timescales. aip.org These models can quantitatively predict the structural changes induced by cholesterol, such as effects on membrane thickness, fluidity, and tail order parameters, with accuracy comparable to more computationally expensive atomistic force fields. aip.org Such computational approaches are crucial for understanding how cholesteryl ethers and related molecules influence the properties of biological membranes and lipoproteins. nih.govnih.govacs.orgaip.org

Table 1: Key Findings from Molecular Dynamics Simulations of this compound and Related Interactions

| System Studied | Simulation Type | Key Findings | References |

| Isotropic Cholesteryl Oleate | All-Atom MD | Molecules form parallel groups with extended conformations. Reduced mobility in the acyl chain near the ester group. | nih.gov |

| Ether Phospholipid Bilayers with Cholesterol | All-Atom MD & Scattering | Cholesterol hydrogen bonds with the phosphate oxygen of the headgroup. Cholesterol resides closer to the bilayer surface. Anisotropic packing of lipid chains causes cholesterol to tilt. | nih.govacs.orgnih.govresearchgate.net |

| Ester Phospholipid Bilayers with Cholesterol | All-Atom MD & Scattering | Cholesterol hydrogen bonds with the backbone ester carbonyls. | nih.govacs.orgnih.govresearchgate.net |

| Phospholipid Bilayers with Cholesterol | Coarse-Grained MD | Accurately predicts structural changes induced by cholesterol, including membrane thickness and tail order parameters. | aip.org |

Development and Application of Novel this compound-Based Research Tools

The unique properties of the ether linkage, particularly its resistance to enzymatic cleavage, have made cholesteryl ethers valuable tools in various research applications, from membrane biology to tissue engineering.

The synthesis of this compound analogues provides powerful probes for studying the role of cholesterol in biological membranes. One such analogue is cholesteryl-(2'-hydroxy)-ethyl ether (CH-OEG), where the 3β-hydroxyl group of cholesterol is replaced by an ethylene (B1197577) glycol moiety. ias.ac.in This modification retains the amphipathic character of cholesterol. ias.ac.in

Studies using the yeast sterol auxotroph GL-7, which requires an external source of sterol for growth, have shown that CH-OEG can effectively substitute for cholesterol in supporting cell growth. ias.ac.in This indicates that the fundamental structural role of cholesterol in membranes can be fulfilled by this ether analogue. The ability of CH-OEG to replace cholesterol in a biological system suggests that the 3β-hydroxyl group can be modified with other groups without abolishing the essential functions of the sterol in membranes. ias.ac.in

The stability of the ether bond is a key advantage. Unlike cholesteryl esters, which are readily hydrolyzed by cellular enzymes, cholesteryl ethers are non-metabolizable. nih.gov This property makes radiolabeled cholesteryl ethers, such as [³H]cholesteryl oleoyl (B10858665) ether, excellent tracers for studying the cumulative cellular uptake and trafficking of lipoproteins and lipid emulsions in both in vitro and in vivo experiments. nih.gov However, it is crucial to verify the biological stability of these radiolabeled compounds before use, as some preparations may be susceptible to hydrolysis, leading to confounding results. nih.gov

Cholesteryl esters, and by extension, the principles of using cholesterol-based lipids, are being explored in the development of advanced biomaterials for tissue engineering. Cholesteryl ester liquid crystals (CLCs) are particularly promising due to their biocompatibility and their ability to form dynamic and responsive interfaces. researchgate.netacs.org

Researchers have developed nonwoven scaffolds by dispersing cholesteryl ester-based mesogens within a biodegradable polymer matrix like polycaprolactone (B3415563) (PCL). researchgate.netacs.org By tuning the composition of the cholesteryl esters, the liquid crystal phase can be maintained at physiological temperatures (37 °C). researchgate.net In these composite scaffolds, the PCL provides a stable, elastic framework, while the CLC component creates a viscoelastic, fluid-like interface that can influence cell behavior. acs.org

Atomic force microscopy has revealed that these CLC-containing scaffolds exhibit topographic features typical of liquid crystals. acs.org The presence of the cholesteryl ester component enhances the wettability and creates ultra-soft fiber mechanics, which have been shown to improve cellular attachment and proliferation. acs.org In studies with myoblast cell lines, increasing the concentration of CLCs in the scaffold led to stronger cell adhesion, accelerated differentiation times, and promoted the formation of myofibrils in vitro. acs.org These findings highlight the potential of incorporating cholesterol-based lipids like ethers and esters into biomaterials to create environments that better mimic natural tissues and support regenerative processes. researchgate.netacs.org

Table 2: Applications of this compound Analogues and Related Compounds in Research

| Compound/Material | Application Area | Key Research Finding | References |

| Cholesteryl-(2'-hydroxy)-ethyl ether (CH-OEG) | Membrane Biology | Can effectively substitute for cholesterol in supporting the growth of a yeast sterol auxotroph, indicating it mimics cholesterol's structural role. | ias.ac.in |

| Radiolabeled Cholesteryl Ethers | Lipid Trafficking Studies | Act as non-metabolizable tracers to measure cumulative cellular uptake of lipoproteins and lipid emulsions due to their stable ether bond. | nih.gov |

| Cholesteryl Ester Liquid Crystals (CLCs) in PCL Scaffolds | Tissue Engineering | Creates a biocompatible, viscoelastic interface that enhances myoblast adhesion, proliferation, and differentiation. | researchgate.netacs.org |

Genetic Regulation of this compound and Ether Lipid Metabolism in Animal Models

Animal models, particularly genetically modified mice, have been instrumental in unraveling the complex genetic and metabolic pathways governing ether lipid and cholesterol metabolism. These models allow for the precise investigation of gene function and its impact on lipid homeostasis.

Targeted gene disruption, or "knockout" technology, has been a cornerstone in understanding the physiological roles of enzymes involved in lipid metabolism. The disruption of genes essential for ether lipid synthesis in mice has provided critical insights. nih.gov For instance, knocking out genes responsible for the initial steps of plasmalogen biosynthesis, the most abundant class of ether lipids in mammals, leads to severe phenotypes, including neurological abnormalities and infertility, underscoring the vital role of these lipids. nih.gov

Similarly, the gene for acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme that esterifies cholesterol for storage and transport, has been disrupted in mice. unimi.it ACAT-deficient mice show markedly reduced cholesterol ester levels in specific tissues like the adrenal glands and in peritoneal macrophages. unimi.it This model has been invaluable for testing the role of macrophage foam cell formation—a process dependent on cholesterol esterification—in the development of atherosclerosis. unimi.itahajournals.org These studies also revealed unexpected effects, such as increased plasma total and HDL cholesterol levels in the knockout mice, pointing to the complex, systemic consequences of disrupting a single gene in cholesterol metabolism. unimi.it

Conversely, overexpression models, such as mice expressing human cholesteryl ester transfer protein (CETP)—a protein not naturally present in mice—have been developed to create animal models that more closely mimic human lipoprotein profiles and are more susceptible to atherosclerosis. nih.govnih.gov

Gene expression analysis provides a broader view of the metabolic landscape, revealing how entire networks of genes respond to physiological changes or disease states. Studies integrating lipidomic profiling with gene expression analysis in animal models have demonstrated the power of this multi-omics approach. nih.govtechnologynetworks.com For example, by combining these techniques, researchers have identified alterations in enzymatic activity and genetic variants that likely affect ether lipid synthesis in the context of obesity. nih.gov

Analysis of gene expression in peripheral blood mononuclear cells has been used to identify key regulatory pathways in lipid metabolism related to human diseases like coronary artery disease (CAD). nih.gov Such studies have implicated transcription factors like sterol-regulatory element-binding proteins (SREBPs) and liver X receptors (LXRs) as master regulators of cholesterol and fatty acid synthesis and transport. nih.govnih.gov For instance, SREBP2 activates genes for cholesterol synthesis and uptake, while LXRs respond to cholesterol derivatives to regulate gene transcription. nih.gov